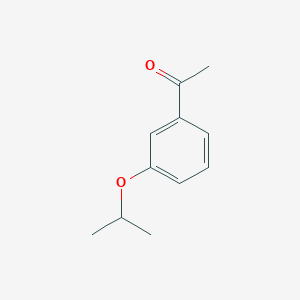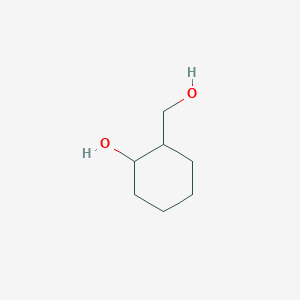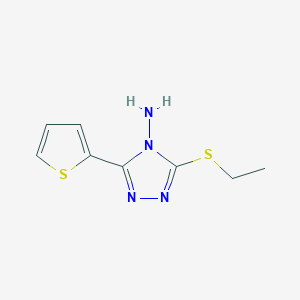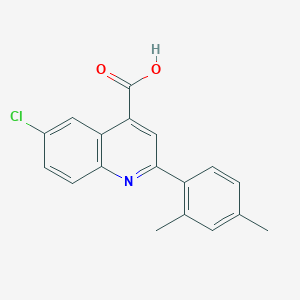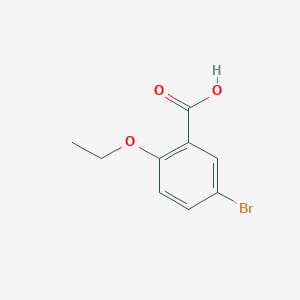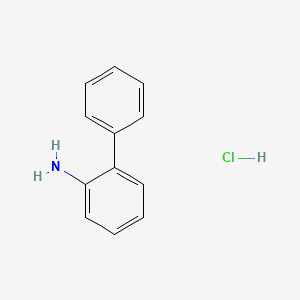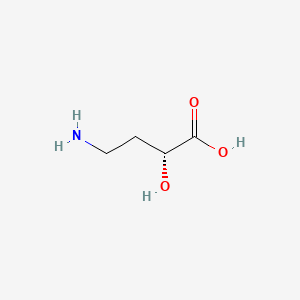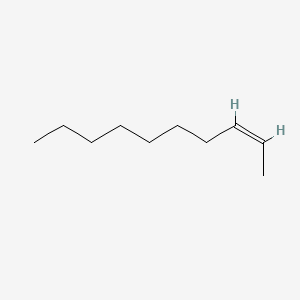
cis-2-Decene
Übersicht
Beschreibung
cis-2-Decene: is an unsaturated hydrocarbon with the molecular formula C10H20 . It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The “cis” configuration indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on the same side, which affects the compound’s physical and chemical properties. This compound is a colorless liquid at room temperature and is used in various industrial applications.
Wirkmechanismus
Target of Action
The primary target of cis-2-Decene, also known as cis-2-Decenoic acid (CDA), is bacterial biofilms . Biofilms are communities of bacteria that adhere to surfaces and are embedded in a matrix of extracellular polymeric substances . CDA is produced by the bacterium Pseudomonas aeruginosa and has been shown to induce biofilm dispersal in multiple types of bacteria .
Mode of Action
CDA interacts with bacterial biofilms, inducing their dispersion . The exact mechanism by which the sensor recognizes CDA is yet unknown . It is known that the transduction of the dsf signal in xanthomonads comprises modulation of the second messenger cyclic di-gmp levels .
Biochemical Pathways
CDA mediates dispersion of biofilms through several signaling pathways, including enhanced motility, metabolic activity, virulence, and persistence at different temperatures . A cluster of five genes (PA4978, PA4979, PA4980, PA4982, PA4983) is involved in the CDA synthesis and perception .
Pharmacokinetics
It is known that cda is a fatty acid signaling molecule, suggesting that it may be metabolized and excreted by standard fatty acid metabolic pathways .
Result of Action
The primary result of CDA’s action is the dispersion of bacterial biofilms . This dispersion can make the bacteria more susceptible to antimicrobial agents . Furthermore, CDA has been shown to increase the metabolic activity of persister cells, making them more susceptible to antimicrobials .
Action Environment
The action of CDA can be influenced by environmental factors. For example, the efficacy of CDA in dispersing biofilms and reverting persister cells to an antimicrobial-susceptible state can be enhanced when used in combination with antimicrobial agents . .
Biochemische Analyse
Biochemical Properties
Cis-2-Decene plays a significant role in biochemical reactions, particularly in the context of biofilm formation and dispersal. It has been observed to interact with bacterial cell membranes, enhancing membrane permeability and facilitating the uptake of other molecules . This interaction is crucial in the context of biofilm dispersal, where this compound can potentiate the effects of antibiotics by increasing their penetration into bacterial cells . The compound interacts with enzymes and proteins involved in membrane integrity and transport, such as those in the bacterial cell wall.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, it has been shown to disrupt biofilm formation by altering the expression of genes involved in biofilm maintenance and dispersal . This disruption leads to increased motility and metabolic activity, which are essential for the dispersal of biofilms. Additionally, this compound affects the permeability of cell membranes, leading to changes in cellular metabolism and the uptake of nutrients and other molecules .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cell membranes and the modulation of gene expression. The compound binds to specific proteins and enzymes in the cell membrane, altering their structure and function . This binding increases membrane permeability, allowing for the enhanced uptake of other molecules, including antibiotics. Additionally, this compound influences the expression of genes involved in biofilm formation and dispersal, leading to changes in cellular behavior and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH . Over time, this compound can degrade, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in the context of biofilm dispersal and antibiotic susceptibility .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance the effectiveness of antibiotics by increasing membrane permeability . At high doses, this compound can have toxic effects, leading to cell damage and death . Threshold effects have been observed, where the compound is effective at certain concentrations but becomes harmful at higher levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. The compound interacts with enzymes and cofactors involved in the synthesis and degradation of fatty acids . This interaction can influence metabolic flux and the levels of metabolites in the cell. Additionally, this compound can affect the expression of genes involved in lipid metabolism, leading to changes in cellular function and behavior .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the movement of the compound across cell membranes and its accumulation in specific cellular compartments. The localization of this compound can influence its activity and effectiveness, particularly in the context of biofilm dispersal and antibiotic susceptibility .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cell membrane and cytoplasm . The compound’s activity is influenced by its localization, with membrane-bound this compound playing a crucial role in altering membrane permeability and facilitating the uptake of other molecules. Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, influencing its function and effectiveness .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydrohalogenation of 1-Decene: One common method to synthesize cis-2-Decene involves the hydrohalogenation of 1-Decene followed by dehydrohalogenation. This process typically uses hydrogen bromide (HBr) to add across the double bond of 1-Decene, forming 2-Bromodecane. The 2-Bromodecane is then treated with a strong base, such as potassium tert-butoxide, to eliminate hydrogen bromide and form this compound.
Isomerization of 1-Decene: Another method involves the isomerization of 1-Decene using a catalyst such as a zeolite or a metal complex. This process rearranges the double bond from the terminal position to the internal position, forming this compound.
Industrial Production Methods: Industrial production of this compound often involves the oligomerization of ethylene followed by selective hydrogenation and isomerization processes. Catalysts such as nickel or palladium are commonly used in these processes to achieve high yields and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: cis-2-Decene can undergo oxidation reactions to form various oxygenated products. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3). For example, ozonolysis of this compound can produce decanal and nonanal.
Hydrogenation: The double bond in this compound can be hydrogenated to form decane. This reaction typically uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures.
Halogenation: this compound can react with halogens such as chlorine (Cl2) or bromine (Br2) to form dihalogenated products. For example, the reaction with bromine produces 2,3-dibromodecane.
Addition Reactions: this compound can undergo addition reactions with various reagents. For instance, it can react with hydrogen chloride (HCl) to form 2-chlorodecane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Hydrogenation: Palladium on carbon (Pd/C), hydrogen gas (H2)
Halogenation: Chlorine (Cl2), bromine (Br2)
Addition: Hydrogen chloride (HCl)
Major Products:
Oxidation: Decanal, nonanal
Hydrogenation: Decane
Halogenation: 2,3-dibromodecane
Addition: 2-chlorodecane
Wissenschaftliche Forschungsanwendungen
cis-2-Decene has various applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of other organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: this compound is studied for its potential biological activities, including its role as a pheromone in certain insect species.
Medicine: Research is ongoing to explore the potential medicinal properties of this compound and its derivatives.
Industry: It is used in the production of lubricants, surfactants, and plasticizers. Its properties make it suitable for use in the manufacture of high-quality polyalphaolefin lubricants.
Vergleich Mit ähnlichen Verbindungen
trans-2-Decene: The trans isomer of 2-Decene has the hydrogen atoms on opposite sides of the double bond. This difference in configuration results in distinct physical and chemical properties compared to cis-2-Decene.
1-Decene: This isomer has the double bond at the terminal position. It is less reactive in certain types of reactions compared to this compound.
3-Decene: This isomer has the double bond at the third carbon position. Its reactivity and properties differ from those of this compound due to the different position of the double bond.
Uniqueness of this compound: this compound’s unique configuration gives it specific reactivity and physical properties that make it valuable in various applications. Its ability to undergo selective reactions and its role as a pheromone in certain species highlight its distinctiveness compared to other isomers.
Eigenschaften
IUPAC Name |
(Z)-dec-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h3,5H,4,6-10H2,1-2H3/b5-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNMBTZOEVIJCM-HYXAFXHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891925 | |
| Record name | (2Z)-2-Decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20348-51-0, 20063-97-2 | |
| Record name | 2-Decene, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020348510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2-Decene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102790 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2Z)-2-Decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50891925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2Z)-dec-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzamide, N-[1,2-bis(4-chlorophenyl)-2-[[(4-chlorophenyl)methylene]amino]ethyl]-4-chloro-](/img/structure/B1276934.png)
![1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-5-ol](/img/structure/B1276935.png)
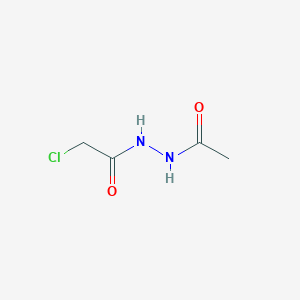

![4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276944.png)
